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Compound of Interest

Compound Name: 3-(1H-indol-3-yl)propanamide

Cat. No.: B1595379

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)propanamide

Executive Summary

3-(1H-indol-3-yl)propanamide (CAS No. 5814-93-7) is a molecule of significant interest in the
fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole
scaffold, it serves as a crucial building block and precursor for a wide array of biologically active
compounds.[1][2] Its structure, combining a reactive indole nucleus with a versatile
propanamide side chain, makes it a valuable starting point for the synthesis of novel
therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen
receptor degraders (SARDS).[3][4][5] This guide provides a comprehensive overview of the
core chemical properties of 3-(1H-indol-3-yl)propanamide, intended for researchers,
scientists, and drug development professionals. It covers the molecule's physicochemical
characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile,
and essential safety protocols.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental identity and physical
properties. These data are critical for experimental design, from selecting appropriate solvents
to predicting behavior in physiological environments.

Nomenclature and Chemical Identifiers
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The unambiguous identification of a chemical entity is paramount for reproducibility and
regulatory compliance.

Identifier Value

IUPAC Name 3-(1H-indol-3-yl)propanamide[6]

CAS Number 5814-93-7[6][7]

Molecular Formula C11H12N20[6]

Molecular Weight 188.23 g/mol [6]

InChl Key OTVHXWFANORBAK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7]

Core Molecular Structure

The structure of 3-(1H-indol-3-yl)propanamide features a bicyclic indole ring system
connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides
a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding
via its N-H group. The primary amide functional group is polar and can act as both a hydrogen
bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular
interactions.

Figure 1: Chemical structure of 3-(1H-indol-3-yl)propanamide.

Physicochemical Properties

The physical properties dictate the compound's state, handling requirements, and solubility
characteristics.
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Property Value Source
Physical State Solid [8]
Melting Point 134-136 °C [7]
Boiling Point 487.6 °C at 760 mmHg [9]
Flash Point 248.7 °C 9]
Refractive Index 1.662 [9]

Synthesis and Purification

While 3-(1H-indol-3-yl)propanamide is commercially available, understanding its synthesis is
crucial for creating derivatives or for production at scale. A robust and common method for
forming the amide bond is through the coupling of a carboxylic acid and an amine.

Retrosynthetic Approach

The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-
indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate
precursors. The propanoic acid itself can be derived from indole through various established
synthetic routes.

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a reliable method for synthesizing the title compound from its carboxylic
acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-
Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating
nucleophilic attack by the amine.

Materials:
¢ 3-(1H-indol-3-yl)propanoic acid
e Ammonium chloride (NHa4Cl)

» N,N'-Dicyclohexylcarbodiimide (DCC)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure:

Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM,
add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room
temperature for 10 minutes.

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in
anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate
(dicyclohexylurea, DCU) may be observed.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash
the filtrate sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

Isolation: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram
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Synthesis Workflow
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3-(1H-indol-3-yl)propanoic acid] _12-24h
+ NH4Cl, TEA, DCC

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of 3-(1H-indol-3-yl)propanamide.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized
molecule. The following sections outline the expected spectral features of 3-(1H-indol-3-
yl)propanamide based on its functional groups.[11][12]

'H NMR Spectroscopy

 Indole Protons (& 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring
will appear as a complex multiplet pattern. The proton at the C2 position will likely be a
singlet or a finely split signal around & 7.0-7.2 ppm.

e Indole N-H (6 ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring.
Its broadness is due to quadrupole broadening and potential hydrogen exchange.

e Propyl Chain Protons (& 2.5-3.0 ppm): Two distinct triplet signals are expected for the two
CHz groups, resulting from coupling with each other. The CHz group adjacent to the indole
ring (Ca) will be slightly upfield compared to the CHz group adjacent to the carbonyl (Cp).

e Amide N-Hz (0 ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The
chemical shift can be highly variable depending on the solvent and concentration due to
hydrogen bonding.

3C NMR Spectroscopy

e Carbonyl Carbon (& ~175 ppm): A distinct signal in the downfield region, characteristic of an
amide carbonyl carbon.
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 Indole Carbons (6 110-140 ppm): Eight signals corresponding to the carbons of the indole
ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the
protonated carbons.

e Propyl Chain Carbons (& 20-40 ppm): Two signals in the aliphatic region for the two CH:
groups.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[12]

e N-H Stretching (3100-3400 cm~1): Two distinct peaks are expected in this region,
corresponding to the symmetric and asymmetric stretching of the primary amide N-Hz group.
A separate, sharper peak for the indole N-H stretch may also be observed.

e C-H Stretching (2850-3100 cm~1): Aromatic C-H stretches will appear above 3000 cm™1,
while aliphatic C-H stretches will appear below 3000 cm~1.

e C=0 Stretching (Amide | Band) (~1650 cm~1): A very strong and sharp absorption band,
characteristic of the carbonyl group in a primary amide.[11]

e N-H Bending (Amide Il Band) (~1600 cm~1): A strong band associated with the N-H bending
vibration, appearing near the C=0 stretch.

Mass Spectrometry

In Electrospray lonization (ESI) Mass Spectrometry, the expected molecular ion peak would be
[M+H]* at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental
composition, C11H13N20%.[6]

Chemical Reactivity and Stability

The reactivity of 3-(1H-indol-3-yl)propanamide is governed by its two primary functional
components: the electron-rich indole ring and the amide group.

 Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2
position, as the C3 position is already substituted.
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» Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding
carboxylic acid and ammonia under harsh acidic or basic conditions with heating.

 Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or
protected from light is essential to prevent degradation.

» Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich
indole ring.[13]

e Hazardous Decomposition: Under thermal stress, the compound can decompose to produce
toxic fumes, including carbon monoxide (CO), carbon dioxide (CO3z), and nitrogen oxides
(NOXx).[13]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical substance.

Hazard Identification

According to the Globally Harmonized System (GHS), 3-(1H-indol-3-yl)propanamide is
classified with the following hazards:

H302: Harmful if swallowed[6][14]

H315: Causes skin irritation[6][14]

H319: Causes serious eye irritation[6][14]

H335: May cause respiratory irritation[6][14]

Recommended Handling Procedures

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[9]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety glasses with side shields or goggles, and a lab coat.[13]

e Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.
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Storage and Disposal

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect
from direct sunlight.[13] For long-term stability, refrigeration is recommended.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter the sewage system.[15]

Relevance in Medicinal Chemistry and Drug
Development

The chemical properties outlined in this guide are fundamental to the role of 3-(1H-indol-3-
yl)propanamide as a privileged scaffold in drug discovery. Its defined structure, predictable
reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its
structure to optimize biological activity. Derivatives have shown promise as:

e Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent
immunosuppressive activity have been developed.[1][4]

» Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for
antimicrobial activity, and propanamide derivatives have been synthesized and tested
against various bacterial and fungal strains.[3][16]

e Oncology Therapeutics: Propanamide-based structures have been explored as selective
androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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